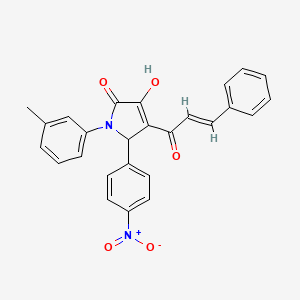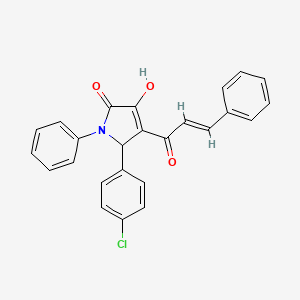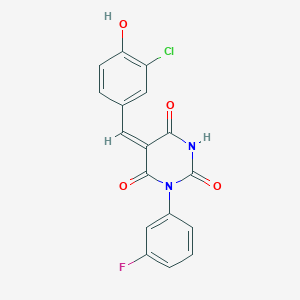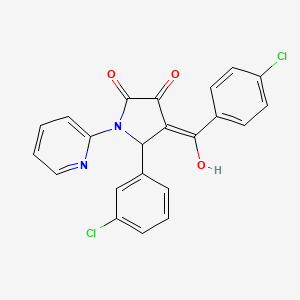![molecular formula C14H15N7O4 B5907794 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime](/img/structure/B5907794.png)
4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime, commonly known as NBT, is a potent inhibitor of various enzymes, including nitric oxide synthase (NOS) and xanthine oxidase (XO). NBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
NBT inhibits the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO by binding to their active sites and blocking the production of NO and ROS, respectively. 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime is an enzyme that catalyzes the production of NO, which is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. XO is an enzyme that catalyzes the production of ROS, which are involved in various pathological processes, including inflammation and oxidative stress.
Biochemical and Physiological Effects:
NBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. NBT inhibits the production of NO and ROS, which contribute to inflammation and oxidative stress. NBT also inhibits the growth and proliferation of cancer cells by blocking the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime.
实验室实验的优点和局限性
One of the advantages of using NBT in lab experiments is its potent inhibitory activity against 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO, which makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using NBT is its potential toxicity and side effects, which may affect the interpretation of the experimental results.
未来方向
There are several future directions for the research on NBT. One of the areas of interest is the development of novel NBT analogs with improved potency and selectivity against 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO. Another area of interest is the investigation of the potential therapeutic applications of NBT in other diseases, such as neurodegenerative diseases and diabetes. Additionally, the elucidation of the molecular mechanism of NBT inhibition of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO may provide insights into the design of more effective inhibitors.
合成方法
The synthesis of NBT involves the reaction of 4-nitrobenzaldehyde with O-(4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl) hydroxylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
NBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. NBT has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime, which is involved in the production of nitric oxide (NO). NBT also inhibits the activity of XO, which is involved in the production of reactive oxygen species (ROS) that contribute to inflammation and oxidative stress.
属性
IUPAC Name |
4-morpholin-4-yl-6-[(E)-(4-nitrophenyl)methylideneamino]oxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O4/c15-12-17-13(20-5-7-24-8-6-20)19-14(18-12)25-16-9-10-1-3-11(4-2-10)21(22)23/h1-4,9H,5-8H2,(H2,15,17,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLWVMUKDKIWLS-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)ON=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N)O/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5907711.png)
acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B5907722.png)


![ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907740.png)
![3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5907742.png)

![1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907765.png)

![2-methoxyethyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907770.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5907781.png)
![N-(2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5907791.png)
![N-[2,2,2-trichloro-1-(4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)ethyl]butanamide](/img/structure/B5907800.png)